molecular formula C16H24O10 B15127566 6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

Cat. No.: B15127566
M. Wt: 376.36 g/mol
InChI Key: JNNGEAWILNVFFD-UHFFFAOYSA-N
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Description

Loganic acid is a naturally occurring iridoid glycoside, commonly found in various plant species such as Gentiana lutea and Cornus mas. It plays a crucial role as an intermediate in the biosynthesis of secoiridoids, which are compounds known for their significant pharmaceutical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Loganic acid is synthesized from 7-deoxyloganic acid through the action of the enzyme 7-deoxyloganic acid hydroxylase. This enzyme catalyzes the hydroxylation of 7-deoxyloganic acid, converting it into loganic acid .

Industrial Production Methods: Industrial production of loganic acid often involves the extraction from plant sources such as Gentiana lutea and Cornus mas. The extraction process typically includes steps like solvent extraction, purification, and crystallization to obtain loganic acid in its pure form .

Types of Reactions:

    Oxidation: Loganic acid can undergo oxidation reactions, where it is converted into various oxidized derivatives.

    Reduction: It can also be reduced to form different reduced products.

    Substitution: Loganic acid can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products:

Scientific Research Applications

Loganic acid has a wide range of applications in scientific research:

Mechanism of Action

Loganic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Loganic acid is often compared with other iridoid glycosides such as loganin, secologanin, and oleoside-11-methyl ester:

    Loganin: Similar to loganic acid, loganin is an iridoid glycoside but differs in its methylation pattern.

    Secologanin: This compound is a downstream product in the biosynthesis pathway of loganic acid and has distinct biological activities.

    Oleoside-11-methyl ester: Another related compound with unique properties and applications.

Loganic acid stands out due to its diverse biological activities and its role as a key intermediate in the biosynthesis of various bioactive compounds.

Properties

IUPAC Name

6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNGEAWILNVFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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